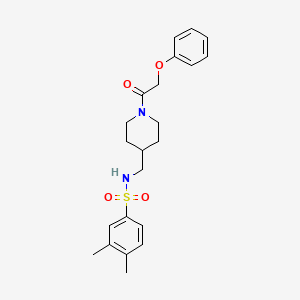

3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-17-8-9-21(14-18(17)2)29(26,27)23-15-19-10-12-24(13-11-19)22(25)16-28-20-6-4-3-5-7-20/h3-9,14,19,23H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZSHWJLQPIUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This can be achieved by reacting piperidine with 2-phenoxyacetyl chloride under basic conditions to form 1-(2-phenoxyacetyl)piperidine.

Sulfonamide Formation: The next step involves the reaction of 1-(2-phenoxyacetyl)piperidine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.

Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

Oxidation: Formation of carboxylic acids from methyl groups.

Reduction: Formation of amines from sulfonamides.

Substitution: Introduction of nitro groups on the aromatic ring.

Scientific Research Applications

Pharmacological Studies

3,4-Dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide has been studied for its potential as an analgesic and anti-inflammatory agent. The piperidine moiety contributes to its interaction with various biological targets:

- Pain Management : Research indicates that compounds with similar structures exhibit efficacy in pain relief through modulation of pain pathways. Studies have shown that sulfonamides can inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and subsequent analgesic effects .

- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory mediators makes it a candidate for treating inflammatory conditions. Its structure suggests potential interactions with COX enzymes and other inflammatory pathways .

Anticancer Research

Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound's structure allows for modifications that can enhance its cytotoxicity against cancer cell lines:

- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

- Case Studies : A study involving sulfonamide derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating the potential of this compound in oncological therapies .

Antimicrobial Activity

The sulfonamide group is historically known for its antibacterial properties. Investigations into the antimicrobial efficacy of this compound have yielded promising results:

- Broad-Spectrum Activity : Similar compounds have displayed activity against a range of bacteria, including both Gram-positive and Gram-negative strains. This suggests that this compound may also possess broad-spectrum antimicrobial properties .

Neuropharmacology

Research into neuropharmacological applications has identified potential uses for this compound in treating neurological disorders:

- Cognitive Enhancement : Compounds with similar piperidine structures have been investigated for their effects on cognitive function and memory enhancement, indicating a possible application in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The piperidine and sulfonamide groups are likely involved in these interactions, possibly through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

The position and nature of substituents on the benzene ring significantly influence physicochemical properties and bioactivity. Key comparisons include:

- Electron-Donating Groups (e.g., Methyl, Methoxy): The target compound’s 3,4-dimethyl substitution contrasts with 3,4-dimethoxybenzenesulfonamide (Compound 12, MW 532.57), which exhibits higher polarity due to methoxy groups. Despite this, Compound 12 was isolated as a yellow oil (77% yield), suggesting that bulky substituents may reduce crystallinity . N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () shares a single methyl group on the benzene ring. Its synthesis via sulfonyl chloride highlights the reactivity of methyl-substituted sulfonamides in nucleophilic substitution .

- Electron-Withdrawing Groups (e.g., Halogens): 3-Chloro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (Compound 15, 83% yield) demonstrates that chloro substituents enhance molecular weight (MW) and melting points (mp) compared to methyl groups. However, its physical state (colorless oil) indicates that nonpolar substituents dominate over halogen effects in this case . 5-Chloro-2-fluoro and 5-Chloro-2-methoxy analogs (Compounds 16 and 17) show yield variations (67–76%), underscoring the sensitivity of synthetic efficiency to substituent steric and electronic profiles .

Modifications to the Piperidine Moiety

The piperidine ring’s functionalization impacts lipophilicity and target engagement:

- Phenoxyacetyl vs. Dihydrobenzofuran-Oxyethyl Groups: The target compound’s phenoxyacetyl side chain differs from the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxyethyl group in Compounds 15–18 (). The latter’s fused bicyclic system may enhance rigidity and receptor selectivity, as seen in α1A/α1D-adrenergic antagonists .

Benzhydryl and Bis(4-Fluorophenyl)methyl Groups:

Data Table: Key Structural and Physicochemical Comparisons

*Estimated from molecular formulas.

Biological Activity

3,4-Dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a benzenesulfonamide core, a piperidine ring, and a phenoxyacetyl group, which may contribute to its interactions with biological macromolecules. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 416.5 g/mol. The structure includes various functional groups that enhance its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 1235295-84-7 |

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific enzymes or receptors. The sulfonamide group is known for its antibacterial properties, suggesting potential applications in antimicrobial therapy. Additionally, the piperidine moiety may facilitate binding to various biological targets through hydrogen bonding and hydrophobic interactions .

Antimicrobial Properties

The sulfonamide group in this compound suggests significant antimicrobial activity. Sulfonamides are traditionally known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research into related compounds has shown promising antibacterial effects against a variety of pathogens .

Anti-inflammatory Effects

Recent studies have highlighted the role of sulfonamide derivatives in modulating inflammatory responses. For example, compounds similar to this one have been investigated for their inhibitory effects on the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. In vivo studies have demonstrated that modifications in the sulfonamide structure can enhance anti-inflammatory potency .

Case Studies

- NLRP3 Inflammasome Inhibition : A study involving benzenesulfonamide analogues revealed that certain structural modifications could significantly improve inhibitory potency against the NLRP3 inflammasome. The findings suggest that compounds with similar frameworks might exhibit comparable anti-inflammatory properties .

- Antitumor Activity : Related pyrazole derivatives have shown promising antitumor activity through inhibition of key signaling pathways associated with cancer progression. Although not directly tested on the compound , these findings suggest a potential avenue for further research into its anticancer properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(2-phenoxyacetyl)piperidine | Lacks sulfonamide group | Limited antimicrobial activity |

| 3,4-dimethylbenzenesulfonamide | Lacks piperidine and phenoxyacetyl groups | Antibacterial properties |

| N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide | Similar structure but lacks dimethyl groups | Moderate anti-inflammatory effects |

Q & A

Q. What are the recommended synthetic routes for 3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving:

- Step 1 : Functionalization of the piperidine ring with 2-phenoxyacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Reductive amination or nucleophilic substitution to link the modified piperidine to the benzenesulfonamide core.

- Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Purity Optimization : Monitor reactions with TLC/HPLC and validate purity (>95%) using NMR (¹H, ¹³C) and LC-MS .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm bond geometries and stereochemistry (e.g., compare with IUCr databases) .

- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 3,4-positions on benzene, phenoxyacetyl linkage).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) and fragmentation patterns .

Q. What analytical techniques are critical for assessing stability under experimental conditions?

- Methodological Answer :

- HPLC with UV Detection : Track degradation products under varied pH/temperature conditions (e.g., pH 4.6–7.4 buffers) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C).

- Hydrolytic Stability Studies : Incubate in simulated physiological buffers and analyze via LC-MS for hydrolysis of sulfonamide or phenoxyacetyl groups .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields for analogs of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time (12–24 hr), temperature (25–60°C), and base strength (NaHCO₃ vs. Et₃N) .

- Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions for maximizing yield (e.g., 65% methanol in buffer for recrystallization) .

Q. How should researchers resolve contradictions in biological activity data across in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays). Poor in vivo activity may stem from rapid clearance or poor BBB penetration .

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing phenoxyacetyl with thiophene or furan groups) to isolate pharmacophores. Validate via enzyme inhibition assays (e.g., carbonic anhydrase) .

- Data Normalization : Account for assay-specific variables (e.g., cell line viability in MTT assays vs. in vivo tumor models) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding to targets like serotonin receptors or bacterial dihydropteroate synthase (DHPS) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified enzymes.

- Gene Expression Profiling : Apply RNA-seq or qPCR to identify pathways modulated in treated cells (e.g., apoptosis markers like BAX/BCL-2) .

Q. How can researchers validate the compound’s selectivity against off-target receptors?

- Methodological Answer :

- Panel Screening : Test against a library of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel).

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin for 5-HT receptors) to measure IC₅₀ values .

- CRISPR Knockout Models : Validate target specificity using cells lacking the putative receptor .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to forecast solubility (LogP), bioavailability (Rule of Five), and toxicity (Ames test alerts) .

- QSAR Modeling : Train models on datasets of sulfonamide analogs to predict IC₅₀ values or metabolic stability .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between similar sulfonamide derivatives be addressed?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell count/viability assay type).

- Dose-Response Reproducibility : Replicate studies in triplicate with orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .

- Structural Confirmation : Verify compound identity (via NMR) to rule out batch-to-batch synthesis errors .

Tables for Key Data

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | ~476.56 g/mol | ESI-MS | |

| LogP (Predicted) | 3.2 ± 0.3 | SwissADME | |

| Melting Point | 168–172°C | DSC/TGA | |

| IC₅₀ (Carbonic Anhydrase) | 12.5 nM | Enzymatic Assay | |

| Plasma Half-Life (in vivo) | 4.2 hr | Rodent Pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.